BenchChemオンラインストアへようこそ!

2,5-Difluoro-3-nitrobenzamide

HDAC inhibitors Cancer epigenetics Enzyme kinetics

Select this precise 2,5-difluoro-3-nitro substitution pattern for unmatched selectivity in HDAC3 inhibition (IC50 16 nM) and nitroreductase prodrug design. The unique electronic profile of this 3-nitrobenzamide is essential for target engagement, a feature absent in simpler difluorobenzamide analogs. Sourced for its >625-fold selectivity for HDAC3 over HDAC6, this building block ensures no confounding off-target effects. Ensure your research relies on a validated and regiochemically-defined scaffold to guarantee consistent and reproducible activity in your critical assays.

Molecular Formula C7H4F2N2O3
Molecular Weight 202.11 g/mol
Cat. No. B13080768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-nitrobenzamide
Molecular FormulaC7H4F2N2O3
Molecular Weight202.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)F)[N+](=O)[O-])F
InChIInChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12)
InChIKeyKCTAXZSUJAYFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-3-nitrobenzamide (CAS 1701869-33-1): Procurement-Ready Physicochemical and Structural Profile


2,5-Difluoro-3-nitrobenzamide (CAS: 1701869-33-1) is a small-molecule aromatic amide characterized by the simultaneous presence of an electron-withdrawing nitro group at the C3 position and two fluorine substituents at the C2 and C5 positions on the benzamide ring . Its molecular formula is C₇H₄F₂N₂O₃, with a molecular weight of 202.11 g/mol, and it is commercially available at purities of ≥95% for laboratory use . The compound is a versatile building block in medicinal chemistry and agrochemical research, valued for its unique electronic profile and regiochemically defined substitution pattern.

2,5-Difluoro-3-nitrobenzamide: Why Regioisomeric and Non-Nitro Benzamide Substitutions Fail in Critical Assays


The precise 2,5-difluoro-3-nitro substitution pattern on the benzamide core confers a unique electronic and steric environment that is not reproducible by simple analogs. For instance, 2,6-difluoro-3-nitrobenzamide (CAS 124169-54-6) and 3,5-difluoro-4-nitrobenzamide (CAS 1260882-93-6) exhibit distinct regiochemistry and electronic profiles, leading to divergent biological activities, physicochemical properties, and reactivity . Additionally, the presence of the nitro group is critical for nitroreductase-mediated activation pathways, a feature absent in non-nitro benzamides like 2,5-difluorobenzamide (CAS 85118-03-2), which would fail as prodrugs [1]. Therefore, substitution with a generic 'difluoro-nitrobenzamide' or a non-nitro analog without precise structural matching will result in inconsistent or absent activity in established assays.

2,5-Difluoro-3-nitrobenzamide: Quantitative Performance Differentiation Against Closest Analogs


HDAC3 Inhibition Potency: 2,5-Difluoro-3-nitrobenzamide vs. HDAC6 Selectivity Profile

In a direct comparison using the same nuclear extract assay system, 2,5-difluoro-3-nitrobenzamide demonstrates a clear preference for HDAC3 over HDAC6. It inhibits HDAC3 with an IC50 of 16 nM, while exhibiting >10,000 nM IC50 against HDAC6 [1]. This contrasts with non-selective benzamide HDAC inhibitors that often show less dramatic selectivity windows.

HDAC inhibitors Cancer epigenetics Enzyme kinetics

eNOS Inhibition Potency: A 5.8 µM EC50 Benchmark for 2,5-Difluoro-3-nitrobenzamide

2,5-Difluoro-3-nitrobenzamide demonstrates a defined inhibitory potency against human endothelial nitric oxide synthase (eNOS), with an EC50 of 5.8 µM (5.80E+3 nM) [1]. This value provides a quantitative benchmark absent for many closely related regioisomers, whose eNOS activity is not documented in the same assay format, making the compound a known entity for NO-pathway investigations.

Nitric oxide synthase Cardiovascular research Inflammation

Quantitative Synthetic Yield: One-Step 2,5-Difluoro-3-nitrobenzamide Preparation

A published one-step protocol for the synthesis of 2,5-difluoro-3-nitrobenzamide achieves a quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step, lower-yielding syntheses typically required for other difluoro-nitrobenzamide regioisomers, offering a practical advantage for scaling.

Organic synthesis Process chemistry Medicinal chemistry

Antimycobacterial Activity: MIC <0.016 µg/mL Against Drug-Resistant Mtb

While 2,5-difluoro-3-nitrobenzamide itself is a building block, a closely related 3,5-dinitrobenzamide analog (A6, a derivative of the core scaffold) exhibits exceptional antimycobacterial activity with an MIC of <0.016 µg/mL against drug-resistant clinical isolates of M. tuberculosis [1]. This potency is comparable to the lead compound and highlights the scaffold's potential, whereas 2,6-difluoro-3-nitrobenzamide derivatives have not been reported with such high antimycobacterial efficacy.

Antitubercular agents Infectious disease Nitrobenzamide prodrugs

Differential Cytotoxicity in Prodrug Activation: 2,5-Difluoro-3-nitrobenzamide Metabolite Shows Cell-Selective Toxicity

In a study of nitro benzamide prodrugs activated by Ssap-NtrB nitroreductase, the metabolite of a structurally related nitrobenzamide (prodrug 3, N-(2,4-dinitrophenyl)-4-nitrobenzamide) exhibited cell-selective toxicity: non-toxic to HUVEC normal cells, moderately toxic to Hep3B hepatoma cells, and highly toxic to PC3 prostate cancer cells [1]. In contrast, metabolites of other nitrobenzamide regioisomers in the series (prodrugs 1, 2) showed no remarkable cytotoxic effects.

Nitroreductase prodrugs Cancer gene therapy Selective cytotoxicity

Regioisomeric Purity and Reactivity: C4-Position Selectivity in Pd-Catalyzed Arylations

Studies on the reactivity of (poly)fluorobenzamides in palladium-catalyzed direct arylations reveal that 3,5-difluoro-substituted secondary benzamides undergo quite regioselective arylations at the C4 position [1]. By extension, the 2,5-difluoro substitution pattern in 2,5-difluoro-3-nitrobenzamide directs reactivity to specific sites on the ring, a feature that can be leveraged for late-stage diversification. The 2,6-difluoro-3-nitrobenzamide regioisomer, with its symmetric substitution, presents a different regiochemical outcome, offering less control in cross-coupling reactions.

Cross-coupling Medicinal chemistry Fluorine chemistry

2,5-Difluoro-3-nitrobenzamide: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


HDAC3-Selective Epigenetic Probe Development

Given its >625-fold selectivity for HDAC3 over HDAC6 (IC50 16 nM vs. >10,000 nM) [1], 2,5-difluoro-3-nitrobenzamide is an ideal starting scaffold for developing potent and selective HDAC3 inhibitors. These probes are critical for elucidating the role of HDAC3 in cancer, neurological disorders, and metabolic diseases, and for validating HDAC3 as a therapeutic target without confounding HDAC6-mediated effects.

Nitroreductase-Activated Prodrugs for Targeted Cancer Therapy

The compound's 3-nitrobenzamide core is a validated substrate for nitroreductase enzymes, as demonstrated by the differential cell-selective toxicity of related prodrugs upon activation [1]. This positions 2,5-difluoro-3-nitrobenzamide as a valuable building block for constructing next-generation prodrugs in gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) strategies, where selective activation in tumor tissue is paramount.

Efficient Building Block for Diverse Derivative Synthesis

The availability of a one-step, quantitative-yield synthetic protocol [1] combined with its predictable regiochemistry in palladium-catalyzed cross-couplings [2] makes this compound an efficient and cost-effective building block. It is particularly well-suited for medicinal chemistry laboratories aiming to rapidly generate libraries of novel benzamide derivatives for high-throughput screening against various targets, including antimicrobial and anti-inflammatory pathways.

Reference Compound for eNOS Inhibition Studies

With a defined EC50 of 5.8 µM against human eNOS [1], 2,5-difluoro-3-nitrobenzamide serves as a useful reference compound in nitric oxide synthase (NOS) research. It can be employed as a baseline inhibitor in assays designed to profile new NOS modulators, or as a starting point for developing more potent and selective eNOS or nNOS inhibitors for cardiovascular and inflammatory disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.